molecular formula C14H11FN2O B2375375 (4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2177060-40-9

(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B2375375
CAS No.: 2177060-40-9
M. Wt: 242.253
InChI Key: HXYKSUAFBPQVKF-UHFFFAOYSA-N
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Description

The (4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a sophisticated polyheterocyclic scaffold designed for medicinal chemistry and drug discovery research. This compound is part of the pyrrolo[3,4-b]pyridinone family, which is recognized as a privileged structure in the development of bioactive molecules due to its similarity to the isoindolin-1-one core, a structure found in various therapeutic agents . Compounds based on this core structure have demonstrated significant potential in anticancer research. Related pyrrolo[3,4-b]pyridin-5-one analogues have exhibited potent cytotoxicity against human epithelial cervical carcinoma cell lines (including SiHa, HeLa, and CaSki) in vitro . In silico studies suggest that the mechanism of action for these active compounds may involve strong hydrophobic interactions with the αβ-tubulin dimer, a key biological target in anticancer therapy, mirroring the action of Paclitaxel . Furthermore, the incorporation of a fluorinated aryl group, as seen in this molecule, is a strategic design element in modern drug discovery. The introduction of fluorine atoms is well-documented to enhance metabolic stability and lipophilicity, and can strengthen non-covalent interactions with biological targets, thereby improving the potential pharmacological profile of the lead compound . Beyond oncology, this scaffold holds promise for research in other therapeutic areas, including the development of necroptosis inhibitors targeting receptor-interacting protein kinase 1 (RIPK1) for inflammatory and neurodegenerative diseases . This product is intended For Research Use Only and is not approved for human or veterinary diagnosis or therapy.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-12-5-3-10(4-6-12)14(18)17-8-11-2-1-7-16-13(11)9-17/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYKSUAFBPQVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC=C(C=C3)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves the formation of the pyrrolo[3,4-b]pyridine core followed by the introduction of the 4-fluorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative, the cyclization can be achieved using reagents such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The primary structural analogs of (4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone include compounds with variations in the aryl substituents or pyrrolopyridine modifications. A closely related compound, (4-(difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (CAS: 1253291-12-1), serves as a key comparator due to its shared pyrrolopyridinone core and structural divergence in substituents .

Structural and Physicochemical Differences

Property Target Compound Analog Compound (CAS 1253291-12-1)
Molecular Formula C₁₄H₁₀FN₂O C₂₂H₁₅F₂N₃O₂
Molecular Weight 241.25 g/mol 391.377 g/mol
Substituents 4-fluorophenyl 4-(difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl
Key Functional Groups Fluorine (electron-withdrawing), pyrrolopyridinone Difluoromethoxy (lipophilic), pyridinylethynyl (π-π interaction enhancer)
ChemSpider ID Not publicly listed 27471591

The analog compound exhibits a higher molecular weight (391.377 vs. 241.25 g/mol) due to the addition of a difluoromethoxy group and a pyridinylethynyl side chain.

Pharmacological Implications

  • In contrast, the analog’s difluoromethoxy group offers stronger electron-withdrawing and lipophilic properties, which may improve metabolic stability .
  • Binding Interactions : The pyridinylethynyl substituent in the analog introduces a rigid, planar structure conducive to π-π interactions with aromatic residues in target proteins, a feature absent in the target compound.
  • Solubility and Bioavailability : The target compound’s lower molecular weight and simpler structure may favor aqueous solubility, whereas the analog’s bulkier substituents could reduce solubility but enhance membrane permeability.

Research Findings and Limitations

However, structural analysis suggests that:

The analog’s pyridinylethynyl group may confer selectivity for kinases or GPCRs with hydrophobic binding pockets.

The difluoromethoxy group in the analog could reduce oxidative metabolism, as seen in other fluorinated pharmaceuticals .

The target compound’s simpler structure may allow easier synthetic modification for structure-activity relationship (SAR) studies.

Biological Activity

(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[3,4-b]pyridine core structure, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12FN2O\text{C}_{15}\text{H}_{12}\text{FN}_2\text{O}

This structure includes a 4-fluorophenyl moiety attached to a pyrrolo[3,4-b]pyridine scaffold, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator, impacting various cellular pathways. For instance, it can bind to active sites of enzymes or alter receptor functions, leading to significant biological responses.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit notable antiproliferative effects against cancer cell lines. For example, studies have demonstrated that compounds with similar structures inhibit tubulin assembly in HeLa cells, affecting microtubule dynamics and leading to mitotic delays and cell death .

Case Studies

  • HeLa Cell Studies : In vitro studies on HeLa cells showed that derivatives containing a glycol ether at the 4′-position retained significant antiproliferative activity. These compounds were also found to disrupt microtubule dynamics, which is crucial for cell division .
  • Colorectal Cancer Models : A related study explored the p53-dependent anti-tumor activity of compounds structurally similar to this compound. These compounds demonstrated selective cytotoxicity against colorectal cancer cells expressing wild-type p53, indicating potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound TypeBiological ActivityKey Features
Pyrazolo[3,4-b]pyridine DerivativesAnticancer propertiesSimilar core structure with varied substituents
Pyrrolo[2,3-d]pyrimidine DerivativesInhibition of tubulin assemblyDifferent ring fusion but similar pharmacology

Q & A

Q. What are the optimized synthetic routes for (4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:
  • Core formation : Cyclocondensation of substituted pyridine precursors with fluorinated aryl ketones under reflux conditions (e.g., toluene, 110°C) .
  • Coupling reactions : Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases to facilitate nucleophilic substitution between the pyrrolopyridine moiety and 4-fluorobenzoyl chloride .
  • Key parameters : Solvent polarity (DMF vs. THF) and temperature control (0–25°C) significantly impact regioselectivity. Yields range from 45–72% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol is standard .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Structural confirmation requires:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl integration at δ 7.2–7.8 ppm; pyrrolopyridine protons at δ 3.5–4.2 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₁₅H₁₂FN₂O: 263.0925) .
  • X-ray crystallography (if crystalline): Resolves bond angles and dihedral strains in the bicyclic core .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Methodological Answer : Initial screens include:
  • Enzyme inhibition assays : Fluorescence-based testing against kinases (e.g., DPP4) or receptors (e.g., mGluR5) at 10 µM .
  • Cellular viability assays : MTT or ATP-lite in HEK-293 or SH-SY5Y cells to rule out cytotoxicity (IC₅₀ > 50 µM is desirable) .
  • Binding affinity studies : Radioligand displacement assays (e.g., [³H]MPEP for mGluR5) to quantify Ki values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • Methodological Answer : SAR strategies involve:
  • Substituent modulation : Systematic replacement of the 4-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess potency shifts .
  • Scaffold hopping : Comparing pyrrolo[3,4-b]pyridine with pyrazolo[3,4-b]pyridine cores to evaluate metabolic stability .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in mGluR5 or DPP4 active sites .

Q. What crystallographic data exist for this compound, and how can they inform co-crystallization experiments with target proteins?

  • Methodological Answer :
  • Crystal structure insights : Analogues like GRN-529 (PDB: 4PBQ) reveal a planar pyrrolopyridine core with a 120° dihedral angle between the fluorophenyl and methanone groups, critical for receptor docking .
  • Co-crystallization : Use of PEG 4000 as a precipitant and 20% glycerol as a cryoprotectant in hanging-drop vapor diffusion trials with purified mGluR5 extracellular domains .

Q. How should contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Pharmacokinetic (PK) factors : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (e.g., t₁/₂ in rat liver microsomes) to address bioavailability gaps .
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to in vivo activity .

Q. What in vivo models are appropriate for testing neuropsychiatric applications (e.g., antidepressant effects)?

  • Methodological Answer :
  • Tail suspension test (TST) : Dose-dependent reduction in immobility time at 10–30 mg/kg (i.p.) in C57BL/6 mice .
  • Forced swim test (FST) : Synergistic effects with subthreshold ketamine doses (0.1 mg/kg) to evaluate glutamatergic pathway modulation .
  • Pharmaco-MRI : Functional imaging to correlate target engagement (e.g., mGluR5 occupancy) with behavioral outcomes .

Q. How can combinatorial chemistry enhance its therapeutic profile in multi-target drug discovery?

  • Methodological Answer :
  • Hybrid molecules : Conjugation with acetylcholinesterase inhibitors (e.g., donepezil fragments) for dual-action Alzheimer’s candidates .
  • Prodrug strategies : Esterification of the methanone group to improve blood-brain barrier penetration .

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